![molecular formula C16H18N2O B7508876 N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the pyridine family and has been synthesized using various methods.
Mecanismo De Acción
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibits the activity of cAMP-dependent protein kinase by binding to the active site of the enzyme. This binding results in the inhibition of the transfer of phosphate groups from ATP to target proteins, which ultimately leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has several advantages as well as limitations for lab experiments. One of the advantages is that it is a highly potent inhibitor of cAMP-dependent protein kinase. However, the main limitation is that N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is highly toxic and can cause severe side effects.
Direcciones Futuras
There are several future directions for the use of N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in scientific research. One possible direction is the development of more potent and selective inhibitors of cAMP-dependent protein kinase. Additionally, N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide can be used in combination with other compounds to enhance its therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide.
Métodos De Síntesis
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-bromo-5-methyltoluene and 2-pyridinecarboxamide in the presence of a palladium catalyst. This reaction results in the formation of N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of cAMP-dependent protein kinase, which is involved in various physiological processes such as cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-4-5-9-14(12)11-18(3)16(19)15-10-6-8-13(2)17-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAISVZKAHUZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

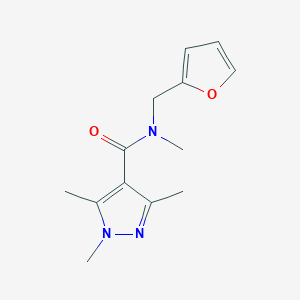
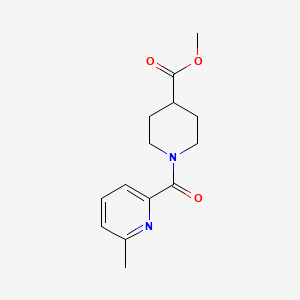

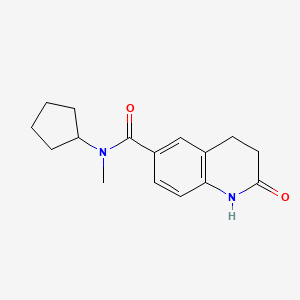
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
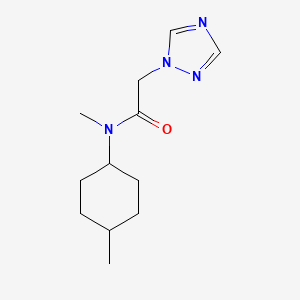
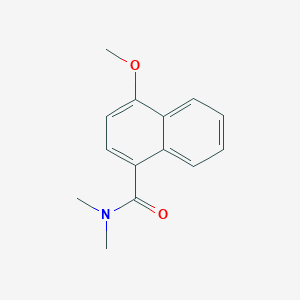
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
